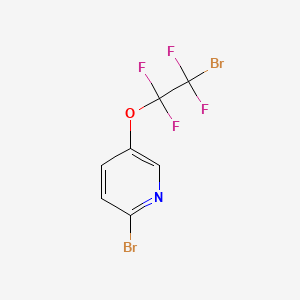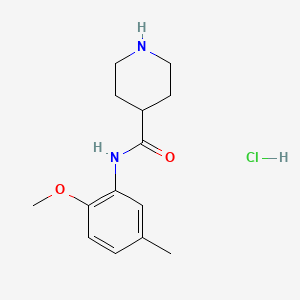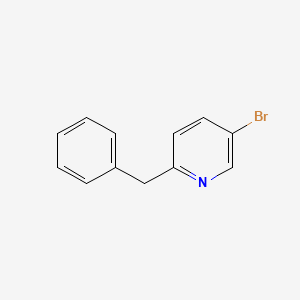
methyl7-bromo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-bromo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate is a synthetic organic compound with the molecular formula C11H9BrO4 and a molecular weight of 285.1 g/mol. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate typically involves the following steps:
-
Bromination: : The starting material, 4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
-
Esterification: : The brominated intermediate is then subjected to esterification with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. This step converts the carboxylic acid group into a methyl ester, yielding the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large reactors to handle the bromination step efficiently, ensuring consistent quality and yield.
Continuous Esterification: Employing continuous flow reactors for the esterification process to enhance production efficiency and reduce reaction times.
化学反応の分析
Types of Reactions
Methyl 7-bromo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at room temperature.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Formation of 7-substituted derivatives depending on the nucleophile used.
Reduction: Formation of 7-bromo-4-hydroxy-3,4-dihydro-1H-2-benzopyran-3-carboxylate.
Oxidation: Formation of more oxidized derivatives, potentially introducing carboxylic acids or ketones.
科学的研究の応用
Methyl 7-bromo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where benzopyran derivatives have shown efficacy.
Industry: Utilized in the development of new materials and chemical processes, including the synthesis of dyes and polymers.
作用機序
The mechanism of action of methyl 7-bromo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Methyl 7-bromo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate can be compared with other benzopyran derivatives:
Methyl 7-chloro-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate: Similar structure but with a chlorine atom instead of bromine, potentially leading to different reactivity and biological activity.
Methyl 7-fluoro-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate: Fluorine substitution can significantly alter the compound’s properties, including its stability and interaction with biological targets.
Methyl 7-iodo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate: Iodine substitution may enhance certain types of reactivity, such as in radiolabeling for imaging studies.
Uniqueness
The uniqueness of methyl 7-bromo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate lies in its specific bromine substitution, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H9BrO4 |
|---|---|
分子量 |
285.09 g/mol |
IUPAC名 |
methyl 7-bromo-4-oxo-1H-isochromene-3-carboxylate |
InChI |
InChI=1S/C11H9BrO4/c1-15-11(14)10-9(13)8-3-2-7(12)4-6(8)5-16-10/h2-4,10H,5H2,1H3 |
InChIキー |
ORJAAJPHGTZYQU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1C(=O)C2=C(CO1)C=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(1,3-benzothiazol-2-yl)methyl]-4-(3-chloro-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B13546214.png)
![2-[5-(Cyanomethyl)thiophen-3-yl]aceticacid](/img/structure/B13546220.png)

![1,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B13546237.png)



![Tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13546259.png)

![[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclobutyl]methanesulfonamide](/img/structure/B13546265.png)
